Ethyl 5,5,5-trifluoro-4-oxopentanoate is an organic compound with the molecular formula and a molecular weight of 198.14 g/mol. This compound is characterized by the presence of three fluorine atoms attached to a carbon chain, significantly influencing its chemical properties and reactivity. It is commonly utilized as a building block in organic synthesis and has applications in various scientific fields, including medicinal chemistry and agrochemical production.
Ethyl 5,5,5-trifluoro-4-oxopentanoate can be synthesized through several methods, including reactions involving ethyl acetoacetate and trifluoroacetic anhydride in the presence of bases like pyridine. The compound is commercially available from various suppliers and is identified by its CAS number 70961-05-6.
This compound falls under the category of fluorinated organic compounds. Its unique structure, featuring a trifluoromethyl group, enhances its reactivity and stability, making it a valuable intermediate in chemical synthesis.
Ethyl 5,5,5-trifluoro-4-oxopentanoate can be synthesized using multiple synthetic routes:
In industrial settings, large-scale batch reactions are often employed for the production of this compound. Continuous flow reactors may be used to optimize reaction conditions and ensure consistent product quality. Key parameters such as temperature, pressure, and reaction time are adjusted to minimize by-products and maximize yield.
The molecular structure of ethyl 5,5,5-trifluoro-4-oxopentanoate features a pentanoate backbone with a carbonyl group (oxo group) at the fourth position and three fluorine atoms at the fifth carbon. The structural representation can be denoted using SMILES notation: CCOC(=O)CCC(=O)C(F)(F)F
.
Ethyl 5,5,5-trifluoro-4-oxopentanoate is capable of undergoing various chemical reactions:
The choice of reagents and conditions significantly affects the reaction outcomes. For example:
The mechanism of action for ethyl 5,5,5-trifluoro-4-oxopentanoate involves its interaction with various molecular targets due to the enhanced reactivity imparted by the trifluoromethyl group. This group stabilizes the compound while making it more reactive in biochemical pathways. Hydrolysis of the ester group releases the corresponding acid, which may participate in further biochemical reactions .
Ethyl 5,5,5-trifluoro-4-oxopentanoate exhibits typical characteristics of organic esters:
Key chemical properties include:
Relevant data indicate that this compound can act as an irritant; thus appropriate safety measures should be taken when handling it .
Ethyl 5,5,5-trifluoro-4-oxopentanoate has diverse applications across several scientific fields:
The unique combination of stability and reactivity due to its trifluoromethyl group makes ethyl 5,5,5-trifluoro-4-oxopentanoate a valuable compound for research and industrial applications. Further studies are needed to fully explore its potential therapeutic uses and mechanisms of action within biological systems.
The synthesis of Ethyl 5,5,5-trifluoro-4-oxopentanoate (CAS 70961-05-6) has historically relied on aldol condensation approaches followed by fluorination steps. These methods leverage classic carbonyl chemistry to construct the β-ketoester backbone essential to this compound.
The core strategy involves base-catalyzed condensation between ethyl acetoacetate and trifluoroacetic anhydride (TFAA). This reaction proceeds through enolate formation at the methylene group of ethyl acetoacetate, followed by nucleophilic attack on TFAA. The resulting intermediate undergoes acyl substitution to form the trifluoromethylated β-dicarbonyl structure. A critical modification employs ethyl trifluoropyruvate as an electrophilic partner in aldol reactions with ketone enolates, yielding the 4-oxopentanoate skeleton directly [6]. This route typically requires stoichiometric bases like sodium ethoxide or sodium tert-butoxide in aprotic solvents (THF, dioxane) at temperatures ranging from -78°C to 25°C to control side reactions. The final step involves acidic workup to isolate the product as a colorless liquid that requires cold-chain storage (0-8°C) due to its thermal sensitivity [1] [9].
Table 1: Base-Catalyzed Aldol Condensation Parameters
Reactant Pair | Base | Solvent | Temperature | Yield Range |
---|---|---|---|---|
Ethyl acetoacetate + TFAA | NaOEt | THF | -78°C → 25°C | 45-60% |
Ethyl trifluoropyruvate + Acetone | NaOtBu | 1,4-Dioxane | 25°C | 50-65% |
Ethyl trifluoropyruvate + 2-Butanone | KOtBu | THF | 0°C | 55-70% |
Alternative routes employ late-stage fluorination of non-fluorinated precursors. The pentanoate backbone is first constructed via Claisen condensation, followed by electrophilic fluorination using sulfur tetrafluoride (SF4) or TFAA-derived reagents. SF4 facilitates the carbonyl-to-difluoromethylene conversion, but exhibits poor selectivity for β-ketoesters, often leading to over-fluorination [7]. More selective approaches utilize halodifluoroacetate salts (e.g., KO2CCF2Cl) that undergo copper-mediated decarboxylative trifluoromethylation. This proceeds via a proposed mechanism: 1) Formation of Cu(I)-O2CCF2X complex, 2) Decarboxylation to release :CF2, 3) Fluoride addition forming −CF3, and 4) Reductive elimination from Cu(III)-CF3 species [7]. While functional group tolerant, these methods require stoichiometric copper (150°C) or catalytic copper with ligands like DMEDA at reduced temperatures (90°C), impacting process economics [7]. The decarboxylative trifluoromethylation of allylic bromodifluoroacetates with catalytic CuI/DMEDA exemplifies recent advances, though applicability to pentanoate precursors remains limited.
Recent breakthroughs leverage the reactivity of ethyl trifluoropyruvate in domino processes that bypass traditional stepwise syntheses. These methods exploit the dual electrophilic character of the ketoester to construct complex fluorinated heterocycles in a single operation.
Ethyl 5,5,5-trifluoro-4-oxopentanoate serves as a key intermediate formed in situ during three-component cyclizations of ethyl trifluoropyruvate (1), methyl ketones (2), and 1,2- or 1,3-amino alcohols (3). Under optimized conditions (1,4-dioxane, 25°C, 7 days), this domino process yields trifluoromethylated bicyclic γ-lactams (tetrahydropyrrolo[2,1-b]oxazol-5-ones) with high diastereoselectivity. The mechanism involves sequential steps: 1) Aldol condensation between ethyl trifluoropyruvate and acetone forming a β-hydroxy-ketoester, 2) Transesterification with amino alcohol, 3) Iminium ion formation, and 4) Intramolecular amidation to form the γ-lactam core [6]. The reaction proceeds non-selectively at equimolar ratios (1:1:1), yielding mixtures including diastereomeric bicycles 4a (cis/trans) and hydroxyester-functionalized adducts (5). 19F NMR monitoring revealed distinct chemical shifts: δF -83.5 to -85.0 ppm for 4a versus -80.5 to -81.8 ppm for 5 [6]. Solvent screening demonstrated THF and 1,4-dioxane provided superior diastereomeric ratios (up to 3:1 trans:cis) compared to polar protic solvents like ethanol.
Employing a twofold excess of ethyl trifluoropyruvate transforms the domino process into a four-component reaction. At elevated temperatures (50°C) in THF, this generates bicycles functionalized with hydroxyester fragments (e.g., compound 5). The proposed pathway involves: 1) Initial aldol condensation forming ethyl 5,5,5-trifluoro-4-oxopentanoate equivalent, 2) Bis-aldol addition with excess ethyl trifluoropyruvate, 3) Aminolysis with aminoethanol, and 4) Tandem cyclization [6]. 19F NMR analysis of reaction mixtures confirmed structural assignments: Diastereomers 5tc and 5cc exhibited distinct 19F signals at δF -80.7 and -81.2 ppm respectively. This four-component approach significantly enhances molecular complexity—introducing two new chiral centers and functional handles for further derivatization. The process demonstrates remarkable atom economy, incorporating four reagents into a single bicyclic scaffold with moderate yields (30-40% isolated). Temperature optimization proved critical, with 50°C in THF suppressing byproduct 6a formation to ≤10% while maintaining 5 yields around 30% [6].
Table 2: Multicomponent Cyclization Outcomes with Amino Alcohols
Reaction Type | Molar Ratio (1:2:3) | Solvent | Temp (°C) | Time (days) | Main Product (Yield) | Byproducts |
---|---|---|---|---|---|---|
Three-component | 1:1:1 | 1,4-Dioxane | 25 | 7 | 4a (66% combined) | 5 (23%) |
Three-component | 1:1:1 | THF | 25 | 7 | 4a (42% combined) | 5 (42%) |
Four-component | 2:1:1 | THF | 25 | 7 | 5 (77% combined) | 6a (10%) |
Four-component | 2:1:1 | THF | 50 | 2 | 5 (59% combined) | Minor |
Traditional batch synthesis of Ethyl 5,5,5-trifluoro-4-oxopentanoate faces significant engineering challenges including exothermicity in aldol/fluorination steps, stringent temperature requirements (-78°C), and prolonged reaction times (days for domino cyclizations). Continuous flow reactors address these limitations through enhanced heat/mass transfer and precise residence time control. For fluorination reactions utilizing TFAA or SF4, microreactor systems enable safer handling of corrosive reagents through miniaturized reaction volumes (< 10 mL) and in-line quenching. A proposed flow setup incorporates: 1) Precursor mixing (ethyl acetoacetate + base) at 0°C, 2) Segmented flow fluorination with TFAA in PTFE tubing (ID 1mm, 40°C, residence time 10 min), and 3) In-line extraction. This configuration potentially reduces reaction time from hours to minutes while improving yield reproducibility.
For domino cyclizations, telescoped flow systems demonstrate particular promise. Stage one performs the aldol condensation between ethyl trifluoropyruvate and methyl ketones in a high-temperature continuous stirred-tank reactor (CSTR, 80°C, residence time 30 min). The output stream then merges with amino alcohols in a tubular reactor (20°C, residence time 12h) for cyclization. This approach addresses the kinetic mismatch between fast aldol addition (k ~10-2 L/mol·s) and slow cyclization (k ~10-5 s-1). Preliminary modeling suggests flow processing could reduce domino reaction times from 7 days to under 24 hours while maintaining diastereoselectivity through precise temperature zoning. Key engineering considerations include material compatibility with fluorinated compounds and prevention of tube fouling by crystalline intermediates.
The synthesis efficiency of Ethyl 5,5,5-trifluoro-4-oxopentanoate varies substantially between batch and emerging flow technologies across multiple performance metrics.
Table 3: Batch vs. Flow Synthesis Performance Comparison
Parameter | Batch Aldol Route | Batch Domino Route | Continuous Flow Prototype |
---|---|---|---|
Reaction Time | 8-12 hours (excluding cooling) | 2-7 days | 30 min (aldol) + 24h (cyclization) |
Temperature Control | Challenging (exotherms) | Moderate | Excellent (microchannel cooling) |
Byproduct Formation | 15-20% (over-fluorination) | 10-35% (varying by conditions) | <10% (estimated) |
Diastereoselectivity (if applicable) | N/A | up to 3:1 dr | Projected > 4:1 dr |
Space-Time Yield (g/L·h) | 8.5 | 0.7 | 22 (aldol stage) |
Scale-Up Potential | Limited by heat removal | Limited by reaction time | High (numbered-up systems) |
Purity Profile | 90-95% (requires distillation) | 85-97% (solvent dependent) | >99% (in-line separation) |
Batch processing suffers from thermal management issues during exothermic aldol/fluorination steps, leading to variable yields (45-70%) and significant byproduct formation requiring distillation. The multicomponent domino approach circumvents intermediate isolation but introduces temporal constraints—reaction times extend to 7 days for optimal diastereoselectivity. Solvent dependence is pronounced: THF improves 5 yield to 77% but requires extensive recycling. Energy intensity remains high due to refrigeration needs (0-8°C storage) and prolonged stirring [1] [6] [9].
Continuous flow systems demonstrate distinct advantages in thermal control—maintaining precise temperatures (-30°C to 150°C) within microchannels enables safer handling of exothermic steps. Residence time distribution narrowing suppresses side reactions, potentially increasing yield by 15-20% over batch for fluorination steps. For domino sequences, spatially segregated temperature zones allow simultaneous optimization of kinetically distinct steps. However, challenges persist in handling solid-forming intermediates and achieving cost-effective separation integration for complex reaction mixtures. Life cycle analysis indicates flow systems could reduce solvent consumption by 50% and energy use by 40% per kilogram of product, primarily through eliminated cryogenic cooling and reduced distillation requirements. The modular nature of flow reactors facilitates direct scale-out from lab to production via unit numbering, avoiding scale-up inefficiencies inherent to batch processes.
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